molecular formula C7H11N3 B1427760 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1228994-66-8

1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1427760
M. Wt: 137.18 g/mol
InChI Key: MHVQVYBLIGHWMX-UHFFFAOYSA-N
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Patent
US09388173B2

Procedure details

To a stirred mixture of tert-butyl 1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (744 mg, 3.14 mmol) in EA (2 mL) was added HCl/EA (3 N, 4 mL). The mixture was stirred at 25° C. for 16 hours. The reaction mixture was then concentrated and the residue purified by Prep-HPLC and SFC to afford the target compound as colorless oil which was used without further purification in the next step. (120 mg; yield 28%). LCMS (m/z): 138.10 (M+1).
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH2:7][N:8](C(OC(C)(C)C)=O)[CH2:9][CH2:10][C:5]=2[CH:4]=[N:3]1.Cl.CC(=O)OCC>CC(=O)OCC>[CH3:1][N:2]1[C:6]2[CH2:7][NH:8][CH2:9][CH2:10][C:5]=2[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
744 mg
Type
reactant
Smiles
CN1N=CC2=C1CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(OCC)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by Prep-HPLC and SFC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=CC2=C1CNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.